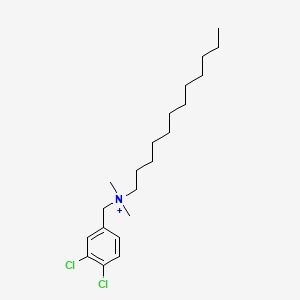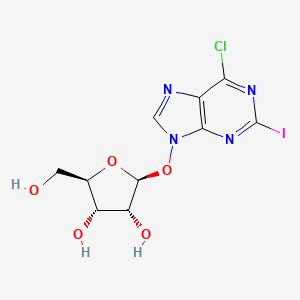
Cyclohexane-1,2-dicarboxylic acid dipiperidide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 101041, also known as Protein A-Sepharose™ 4B, is a compound widely used in biochemical and immunological research. It is prepared by covalently coupling highly purified Staphylococcus aureus Cowan strain 1 Protein A to Sepharose™ 4B. This compound is primarily used for immunoglobulin affinity purification and immunoprecipitation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Protein A-Sepharose™ 4B involves the covalent coupling of Protein A to Sepharose™ 4B. The process begins with the purification of Protein A from Staphylococcus aureus Cowan strain 1. The purified Protein A is then covalently attached to Sepharose™ 4B using a coupling reagent. The reaction is typically carried out in a phosphate-buffered saline solution at a pH of 7.4, containing a preservative such as Proclin .
Industrial Production Methods: In industrial settings, the production of Protein A-Sepharose™ 4B follows a similar process but on a larger scale. The coupling reaction is optimized to ensure high yield and purity of the final product. The product is supplied as a 50% suspension in phosphate-buffered saline .
Analyse Chemischer Reaktionen
Types of Reactions: Protein A-Sepharose™ 4B primarily undergoes binding reactions with immunoglobulins. The binding is highly specific to the Fc region of immunoglobulins, making it an excellent tool for affinity purification.
Common Reagents and Conditions: The common reagents used in the preparation and application of Protein A-Sepharose™ 4B include phosphate-buffered saline, Proclin, and various immunoglobulins. The binding reactions are typically carried out at physiological pH and temperature conditions.
Major Products Formed: The major products formed from the reactions involving Protein A-Sepharose™ 4B are immune complexes, which can be further analyzed or purified for various research applications .
Wissenschaftliche Forschungsanwendungen
Protein A-Sepharose™ 4B is extensively used in scientific research, particularly in the fields of biochemistry, immunology, and molecular biology. Its primary applications include:
Immunoglobulin Affinity Purification: Protein A-Sepharose™ 4B is used to purify immunoglobulins from serum, hybridoma ascites fluids, and tissue culture supernatants.
Immunoprecipitation: It is used to capture immune complexes generated in immunoprecipitation experiments, allowing for the study of protein-protein interactions.
Chromatin Immunoprecipitation (ChIP): Protein A-Sepharose™ 4B is used in ChIP assays to study DNA-protein interactions and gene regulation.
Wirkmechanismus
The mechanism of action of Protein A-Sepharose™ 4B involves the specific binding of Protein A to the Fc region of immunoglobulins. This binding is facilitated by the high affinity of Protein A for the Fc region, allowing for the efficient capture and purification of immunoglobulins. The molecular targets of Protein A-Sepharose™ 4B are the immunoglobulins, and the pathways involved include the formation of immune complexes and their subsequent purification .
Vergleich Mit ähnlichen Verbindungen
Protein A-Sepharose™ 4B can be compared with other similar compounds such as Protein G-Sepharose™ and Protein L-Sepharose™.
Protein G-Sepharose™: Similar to Protein A, Protein G binds to the Fc region of immunoglobulins but has a broader binding spectrum, including certain subclasses of immunoglobulins that Protein A does not bind to.
Protein L-Sepharose™: Protein L binds to the light chains of immunoglobulins, making it useful for purifying immunoglobulins that do not bind well to Protein A or Protein G.
The uniqueness of Protein A-Sepharose™ 4B lies in its high specificity and affinity for the Fc region of immunoglobulins, making it a valuable tool for immunoglobulin purification and immunoprecipitation .
Eigenschaften
CAS-Nummer |
24307-55-9 |
|---|---|
Molekularformel |
C18H30N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[2-(piperidine-1-carbonyl)cyclohexyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H30N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h15-16H,1-14H2 |
InChI-Schlüssel |
INICLJIKGCHRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCCC2C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)





